(+)-(S)-Methyl alpha-[[2-(2-thienyl)ethyl]amino]-alpha-(2-chlorophenyl)acetate (+)-(S)-Methyl alpha-[[2-(2-thienyl)ethyl]amino]-alpha-(2-chlorophenyl)acetate
Brand Name: Vulcanchem
CAS No.: 141109-20-8
VCID: VC0122243
InChI: InChI=1S/C15H16ClNO2S/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11/h2-7,10,14,17H,8-9H2,1H3/t14-/m0/s1
SMILES: COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2
Molecular Formula: C15H16ClNO2S
Molecular Weight: 309.8 g/mol

(+)-(S)-Methyl alpha-[[2-(2-thienyl)ethyl]amino]-alpha-(2-chlorophenyl)acetate

CAS No.: 141109-20-8

Main Products

VCID: VC0122243

Molecular Formula: C15H16ClNO2S

Molecular Weight: 309.8 g/mol

(+)-(S)-Methyl alpha-[[2-(2-thienyl)ethyl]amino]-alpha-(2-chlorophenyl)acetate - 141109-20-8

CAS No. 141109-20-8
Product Name (+)-(S)-Methyl alpha-[[2-(2-thienyl)ethyl]amino]-alpha-(2-chlorophenyl)acetate
Molecular Formula C15H16ClNO2S
Molecular Weight 309.8 g/mol
IUPAC Name methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate
Standard InChI InChI=1S/C15H16ClNO2S/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11/h2-7,10,14,17H,8-9H2,1H3/t14-/m0/s1
Standard InChIKey PAOGEKGFTGONII-AWEZNQCLSA-N
Isomeric SMILES COC(=O)[C@H](C1=CC=CC=C1Cl)NCCC2=CC=CS2
SMILES COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2
Canonical SMILES COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2
PubChem Compound 11120447
Last Modified Nov 11 2021
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